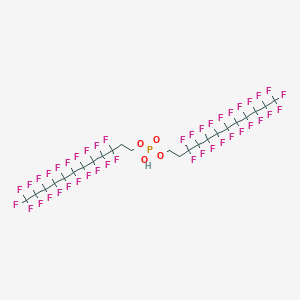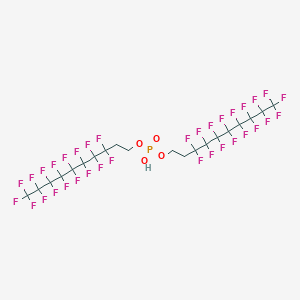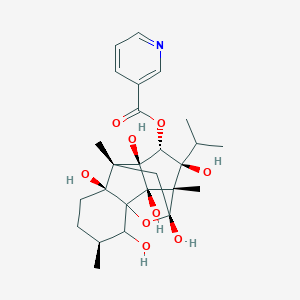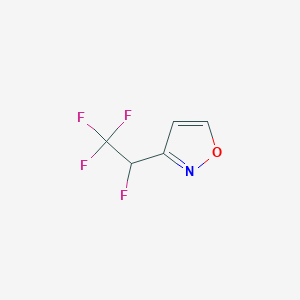
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole, also known as Tefoxazole, is a heterocyclic compound with a five-membered ring containing an oxygen and nitrogen atom. It has been studied for its potential use in pharmaceuticals, agrochemicals, and materials science. In
Mechanism Of Action
The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole is not fully understood. However, it has been suggested that 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole inhibits the biosynthesis of ergosterol, a major component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately, cell death. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for neurotransmitter function in insects.
Biochemical And Physiological Effects
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have low toxicity in mammals. However, it has been reported to have acute toxic effects in aquatic organisms such as fish and crustaceans. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have a half-life of 4-5 days in soil, indicating that it has a moderate persistence in the environment.
Advantages And Limitations For Lab Experiments
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has several advantages for use in lab experiments. It is readily available and has a high purity. It has also been shown to have a broad spectrum of activity against various fungi and insects. However, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. In addition, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have acute toxic effects in aquatic organisms, which may limit its use in environmental studies.
Future Directions
There are several future directions for research on 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole. One area of interest is the development of new formulations and delivery methods to improve its solubility and efficacy. Another area of interest is the investigation of its antitumor and anti-inflammatory properties. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has also been suggested as a potential candidate for use in the treatment of influenza. Further research is needed to fully understand the mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole and its potential applications in various fields.
In conclusion, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole is a promising compound with potential applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole and its applications in various fields.
Synthesis Methods
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole can be synthesized through a reaction between 2-(1,1,2,2-tetrafluoroethoxy)acetic acid and hydroxylamine hydrochloride in the presence of a coupling agent. This method has been reported to yield a high purity and high yield of 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole.
Scientific Research Applications
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been studied for its potential use as a fungicide, herbicide, and insecticide. It has also been investigated for its antitumor, anti-inflammatory, and antiviral properties. 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to inhibit the growth of various fungi, including Fusarium oxysporum and Botrytis cinerea. It has also been reported to have herbicidal activity against weeds such as Amaranthus retroflexus and Chenopodium album. In addition, 3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole has been shown to have antiviral activity against the influenza virus.
properties
CAS RN |
125657-77-4 |
|---|---|
Product Name |
3-(1,2,2,2-Tetrafluoroethyl)-1,2-oxazole |
Molecular Formula |
C5H3F4NO |
Molecular Weight |
169.08 g/mol |
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3F4NO/c6-4(5(7,8)9)3-1-2-11-10-3/h1-2,4H |
InChI Key |
VQDCWZIUOWJBIQ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C(C(F)(F)F)F |
Canonical SMILES |
C1=CON=C1C(C(F)(F)F)F |
synonyms |
Isoxazole, 3-(1,2,2,2-tetrafluoroethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



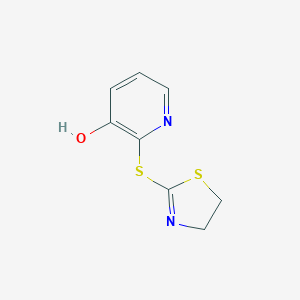
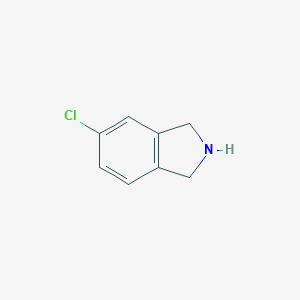
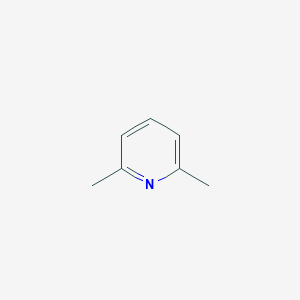
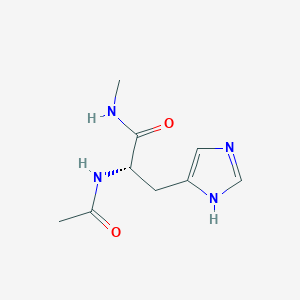
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
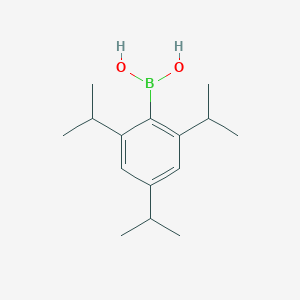
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
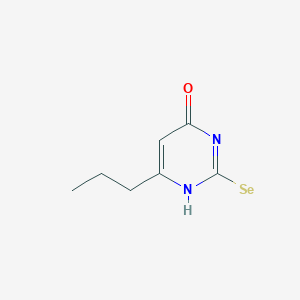
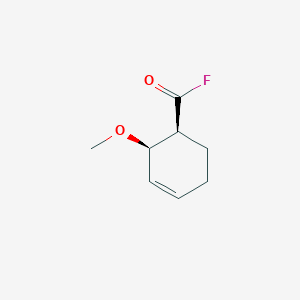
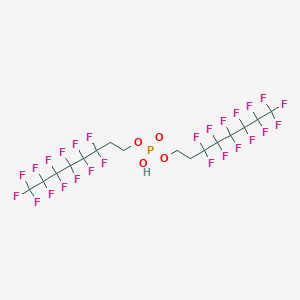
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
